molecular formula C9H20ClN3O B5409624 4-methyl-N-propylpiperazine-1-carboxamide hydrochloride

4-methyl-N-propylpiperazine-1-carboxamide hydrochloride

Cat. No.: B5409624
M. Wt: 221.73 g/mol
InChI Key: NSRQVUDWYSDEGU-UHFFFAOYSA-N
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Description

4-Methyl-N-propylpiperazine-1-carboxamide hydrochloride is a chemical compound with a molecular formula of C8H17N3O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-propylpiperazine-1-carboxamide hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-propylpiperazine-1-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperazine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-Methyl-N-propylpiperazine-1-carboxamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-propylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a GABA receptor agonist, which means it can enhance the inhibitory effects of GABA in the central nervous system. This action can lead to the relaxation of muscles and the reduction of anxiety .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A basic compound with similar structural features but different biological activities.

    1-Methyl-4-nitrosopiperazine: Another piperazine derivative with distinct chemical properties and applications.

    Cariprazine: A piperazine derivative used as an antipsychotic agent.

Uniqueness

4-Methyl-N-propylpiperazine-1-carboxamide hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-methyl-N-propylpiperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-3-4-10-9(13)12-7-5-11(2)6-8-12;/h3-8H2,1-2H3,(H,10,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRQVUDWYSDEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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